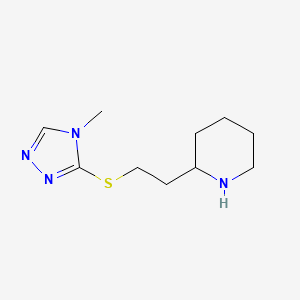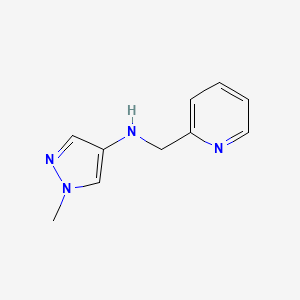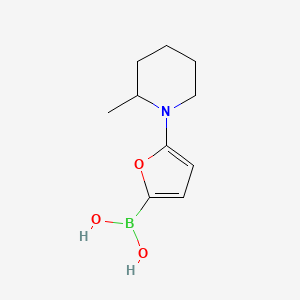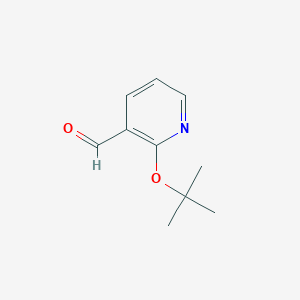
6-Bromo-2,4-dihydroxyquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,4-dihydroxyquinoline-3-carbonitrile is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,4-dihydroxyquinoline-3-carbonitrile typically involves the bromination of 2,4-dihydroxyquinoline-3-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, ensuring the purity of the final product, and implementing safety measures to handle bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,4-dihydroxyquinoline-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline-2,4-dione or dihydroquinoline derivatives .
Scientific Research Applications
6-Bromo-2,4-dihydroxyquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Biological Studies: The compound is studied for its biological activities, including its effects on various cellular pathways and its potential as a bioactive molecule.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of 6-Bromo-2,4-dihydroxyquinoline-3-carbonitrile is not fully understood. like other quinoline derivatives, it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester
- 8-Bromo-4-chloroquinoline
Uniqueness
6-Bromo-2,4-dihydroxyquinoline-3-carbonitrile is unique due to its specific substitution pattern and the presence of both hydroxyl and cyano groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and biological applications .
Properties
Molecular Formula |
C10H5BrN2O2 |
|---|---|
Molecular Weight |
265.06 g/mol |
IUPAC Name |
6-bromo-4-hydroxy-2-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H5BrN2O2/c11-5-1-2-8-6(3-5)9(14)7(4-12)10(15)13-8/h1-3H,(H2,13,14,15) |
InChI Key |
YXKQZUFFZMTIPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(C(=O)N2)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B13339600.png)



![3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile](/img/structure/B13339631.png)
![2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B13339634.png)







